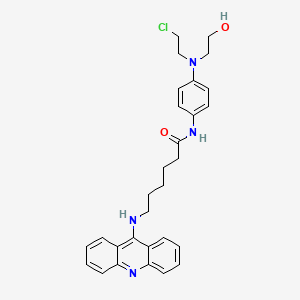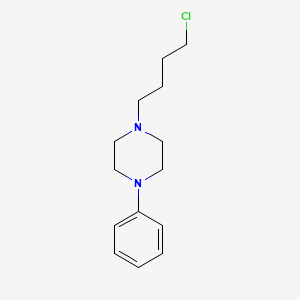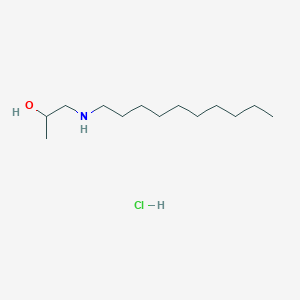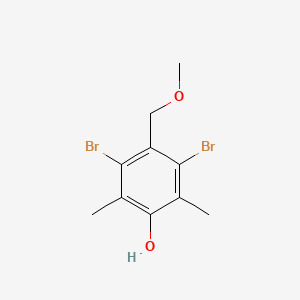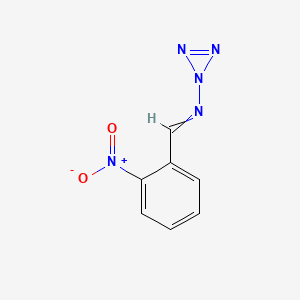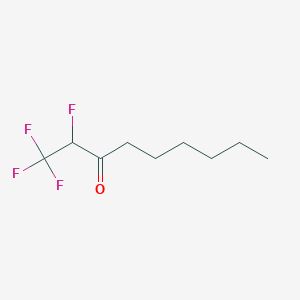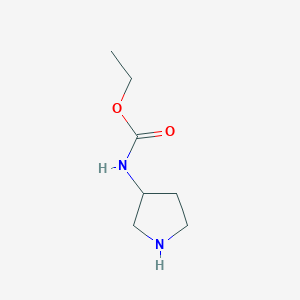
Carbamic acid, 3-pyrrolidinyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and an ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester can be synthesized through several methods. One common method involves the reaction of 3-pyrrolidinylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
化学反应分析
Types of Reactions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, 3-pyrrolidinyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用机制
The mechanism of action of carbamic acid, 3-pyrrolidinyl-, ethyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its normal reaction, leading to a decrease in enzyme activity. The molecular targets of this compound include cholinesterase enzymes, which are important for the breakdown of acetylcholine in the nervous system.
相似化合物的比较
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate ester with a methyl group instead of an ethyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: A related compound with a chlorophenyl group that exhibits different chemical and biological properties.
Uniqueness
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in various applications, particularly in the design of enzyme inhibitors and prodrugs.
属性
CAS 编号 |
117258-69-2 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
ethyl N-pyrrolidin-3-ylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI 键 |
AKYMRXSGUFSNSD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
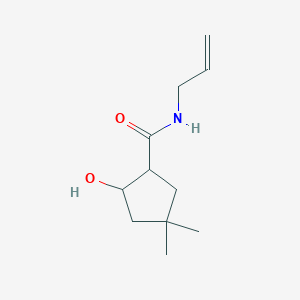
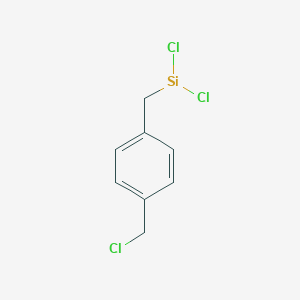
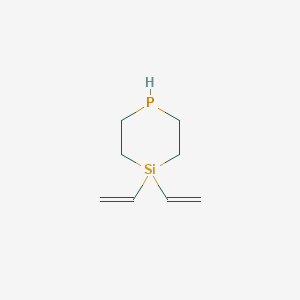
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
